(2R,3S)-Fmoc-Abu(3-N3)-OH

Peptide Synthesis Stereochemistry Structural Biology

Unlike generic, achiral alternatives, (2R,3S)-Fmoc-Abu(3-N3)-OH (CAS 1932349-21-7) provides a stereochemically precise (2R,3S) azido handle essential for peptide drug discovery, ADC linker design, and SAR studies. This isomer ensures consistent 3D orientation of the click-chemistry conjugation site, preventing off-target effects or misfolding. Orthogonal Fmoc/azide stability to piperidine and TFA enables on-resin functionalization of branched, cyclic, and macrocyclic peptides. For therapeutic programs where stereochemical integrity is non-negotiable, this single-isomer building block avoids the batch variability of racemic or mixed-isomer reagents.

Molecular Formula C19H18N4O4
Molecular Weight 366.4 g/mol
Cat. No. B2806058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-Fmoc-Abu(3-N3)-OH
Molecular FormulaC19H18N4O4
Molecular Weight366.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17+/m0/s1
InChIKeyLLJMYBCJYQGZOS-APPDUMDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S)-Fmoc-Abu(3-N3)-OH: A Stereochemically Defined Click Chemistry Building Block for Precision Peptide Synthesis and Bioconjugation


(2R,3S)-Fmoc-Abu(3-N3)-OH (CAS: 1932349-21-7) is a chiral amino acid derivative that functions as a click chemistry reagent and an orthogonal building block for solid-phase peptide synthesis (SPPS) [1]. It features an Fmoc-protected α-amino group and a β-carbon bearing an azido (-N₃) moiety, enabling selective bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) . As a stereochemically defined (2R,3S)-configured derivative of 2,3-diaminobutanoic acid, this compound provides a precise chiral handle for generating peptides with tailored 3D architectures and functional properties, distinguishing it from its diastereomeric analogs and achiral alternatives.

The Critical Importance of Stereochemistry: Why (2R,3S)-Fmoc-Abu(3-N3)-OH Is Not Interchangeable with Its Diastereomers in Peptide-Based Applications


The four diastereomers of Fmoc-Abu(3-N3)-OH—(2R,3S), (2S,3R), (2S,3S), and (2R,3R)—are chemically identical in molecular weight and functional groups but differ critically in three-dimensional stereochemistry . In peptide science, such stereochemical variations directly dictate the secondary structure, conformational flexibility, and bioactivity of the final peptide product . Generic substitution with an alternative isomer introduces a different spatial orientation of the azide handle, which can alter peptide folding, disrupt target binding, and reduce therapeutic efficacy. Therefore, for applications demanding precise control over molecular conformation—such as peptide drug discovery, ADC linker design, and structure-activity relationship (SAR) studies—the specific (2R,3S) configuration is a non-negotiable requirement, not a mere preference.

Quantitative Differentiation: Head-to-Head Comparison of (2R,3S)-Fmoc-Abu(3-N3)-OH with Its Closest Analogs


Stereochemical Identity: A Precisely Defined (2R,3S) Configuration Enables Distinct Peptide Conformations

The (2R,3S)-Fmoc-Abu(3-N3)-OH compound possesses two defined stereocenters: the C2 carbon is in the (R)-configuration, and the C3 carbon is in the (S)-configuration . This is in contrast to the (2S,3R)-, (2S,3S)-, and (2R,3R)- diastereomers, each of which presents the azide-bearing side chain and the Fmoc-protected amino group in a different spatial orientation. The specific 3D arrangement of the (2R,3S) isomer is crucial because it dictates the local peptide backbone conformation when incorporated, directly impacting the overall folding and biological activity of the resulting peptide .

Peptide Synthesis Stereochemistry Structural Biology

Purity and Analytical Specification: (2R,3S)-Fmoc-Abu(3-N3)-OH Offers Defined High Purity for Reproducible Research

Commercial suppliers report a purity of ≥98% (HPLC) for (2R,3S)-Fmoc-Abu(3-N3)-OH . BOC Sciences further specifies a purity of ≥99% (HPLC) for this compound . This is directly comparable to the purity specification for the (2S,3S)-isomer (Novabiochem®) which is also ≥98.0% (HPLC) . The defined high purity ensures minimal batch-to-batch variation, a critical factor for reproducibility in both research and scaled-up manufacturing.

Quality Control Peptide Synthesis Analytical Chemistry

Application-Specific Performance: The (2R,3S)-Configured Azide is a Proven Component in Potent Antibiotic Analogs

The (2R,3S)-Fmoc-Abu(3-N3)-OH building block has been explicitly employed in the solid-phase synthesis of novel lipopeptide antibiotics, including brevicidine and laterocidine analogs [1]. The resulting synthetic constructs demonstrated potent antibacterial activity against Gram-negative pathogens, including polymyxin-resistant isolates, and showed improved hydrolytic stability and in vivo efficacy compared to earlier generations [1]. This specific stereoisomer was integral to the successful synthesis route, underscoring its compatibility with complex peptide macrocyclization and its ability to generate bioactive molecules. In contrast, the (2S,3S)-isomer is more generally described as a tool for synthesizing branched and cyclic peptides .

Antibiotic Development Click Chemistry Lipopeptide Synthesis

Optimal Application Scenarios for (2R,3S)-Fmoc-Abu(3-N3)-OH in Research and Development


Peptide-Based Drug Discovery and SAR Studies

Utilize (2R,3S)-Fmoc-Abu(3-N3)-OH in SPPS to generate peptide libraries with defined (2R,3S) stereochemistry. This allows for precise exploration of structure-activity relationships, as the specific 3D orientation of the azide handle can significantly influence target binding and biological potency. Its use in the synthesis of brevicidine and laterocidine analogs demonstrates its suitability for creating complex, bioactive macrocyclic peptides [1].

Antibody-Drug Conjugate (ADC) Linker Development

Employ (2R,3S)-Fmoc-Abu(3-N3)-OH as a stereochemically defined azido linker for bioorthogonal conjugation in ADCs. The azide group enables selective click chemistry reactions (CuAAC or SPAAC) with alkyne-modified payloads , while the defined (2R,3S) stereochemistry ensures consistent spatial presentation of the linker, which can be crucial for maintaining ADC homogeneity and optimizing pharmacokinetic properties .

Synthesis of Orthogonally-Protected, Branched Peptides

Incorporate (2R,3S)-Fmoc-Abu(3-N3)-OH as an orthogonally-protected amino acid during SPPS. The Fmoc group allows for standard N-terminal chain elongation, while the azido side chain remains stable to piperidine and TFA . This orthogonal stability enables on-resin or post-synthesis functionalization via click chemistry, facilitating the construction of complex peptide architectures such as branched, cyclic, or stapled peptides with precise control over side-chain orientation.

Bioorthogonal Bioconjugation for Targeted Delivery

Leverage the azide moiety of (2R,3S)-Fmoc-Abu(3-N3)-OH to enable site-specific bioconjugation of peptides or proteins with imaging agents, fluorophores, or targeting ligands . The (2R,3S) stereochemistry ensures that the conjugation handle is presented in a controlled manner, minimizing the risk of disrupting the biomolecule's native folding or function. This is particularly valuable in applications requiring precise spatial arrangement of conjugated cargo for optimal efficacy, such as in targeted drug delivery or molecular imaging.

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